3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole
Overview
Description
3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole is a heterocyclic compound that contains a piperazine ring and a benzisoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its use as an antipsychotic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-1,2-benzisoxazole with piperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or sulfoxides.
Reduction: Formation of reduced derivatives with hydrogenated piperazine rings.
Substitution: Formation of substituted benzisoxazole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its antipsychotic properties and potential use in treating psychiatric disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole involves its interaction with neurotransmitter receptors in the brain. It acts as an antagonist at dopamine and serotonin receptors, which helps in modulating neurotransmitter activity and alleviating symptoms of psychiatric disorders. The compound’s molecular targets include the D2 dopamine receptor and the 5-HT2A serotonin receptor, among others.
Comparison with Similar Compounds
Similar Compounds
3-(1-Piperazinyl)-1,2-benzothiazole: Similar structure but contains a benzothiazole moiety instead of benzisoxazole.
6-Chloro-3-(1-piperazinyl)quinoline: Contains a quinoline ring instead of benzisoxazole.
3-(1-Piperazinyl)-1,2-benzisothiazole: Similar structure but contains a benzisothiazole moiety.
Uniqueness
3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole is unique due to its specific combination of a piperazine ring and a benzisoxazole moiety, which imparts distinct pharmacological properties. Its ability to act as an antagonist at both dopamine and serotonin receptors makes it a valuable compound in the development of antipsychotic medications.
Properties
IUPAC Name |
6-chloro-3-piperazin-1-yl-1,2-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-8-1-2-9-10(7-8)16-14-11(9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNLKVNLPROIDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NOC3=C2C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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